molecular formula C15H23NO2 B8669411 Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime

Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime

Cat. No.: B8669411
M. Wt: 249.35 g/mol
InChI Key: MHAZQZQNQAMVMT-UHFFFAOYSA-N
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Description

Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime is an organic compound with the molecular formula C15H23NO2 It is a derivative of benzaldoxime, characterized by the presence of two tert-butyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime typically involves the following steps:

    Starting Material: The synthesis begins with 4-Hydroxy-3,5-di-tert-butylbenzaldehyde.

    Oximation: The aldehyde group of 4-Hydroxy-3,5-di-tert-butylbenzaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Esters or ethers, depending on the substituent introduced.

Scientific Research Applications

Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound’s derivatives are studied for their potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant activity.

    Industry: It is used in the synthesis of polymers and as an additive in materials to enhance stability and performance.

Mechanism of Action

The mechanism of action of Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime primarily involves its antioxidant properties. The hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the compound’s stability and effectiveness as an antioxidant.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-di-tert-butylbenzaldehyde: The precursor to Benzaldehyde, 3,5-di-tert-butyl-4-hydroxy-, oxime, with similar antioxidant properties.

    Butylated Hydroxytoluene (BHT): A widely used antioxidant in food and cosmetics, with a similar structure but lacking the oxime group.

    4-Hydroxy-3,5-di-tert-butylphenol: Another antioxidant compound with similar steric hindrance provided by tert-butyl groups.

Uniqueness

This compound is unique due to the presence of both hydroxyl and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups with the steric protection from tert-butyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

2,6-ditert-butyl-4-(hydroxyiminomethyl)phenol

InChI

InChI=1S/C15H23NO2/c1-14(2,3)11-7-10(9-16-18)8-12(13(11)17)15(4,5)6/h7-9,17-18H,1-6H3

InChI Key

MHAZQZQNQAMVMT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NO

Origin of Product

United States

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